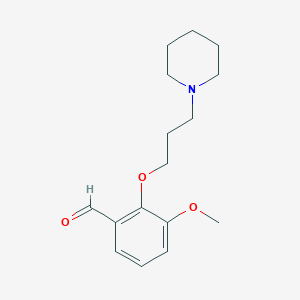

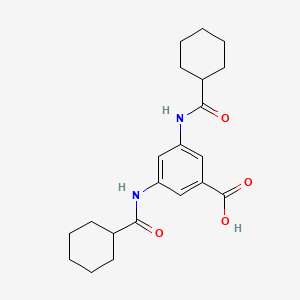

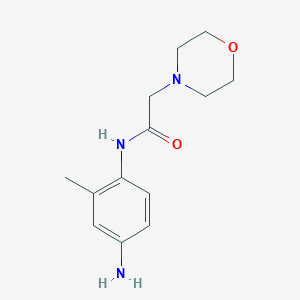

![molecular formula C8H13N3O2 B1299495 8-Méthyl-1,3,8-triazaspiro[4.5]décane-2,4-dione CAS No. 52094-69-6](/img/structure/B1299495.png)

8-Méthyl-1,3,8-triazaspiro[4.5]décane-2,4-dione

Vue d'ensemble

Description

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2 . It is a solid substance with a molecular weight of 183.21 .

Synthesis Analysis

The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been reported in the literature . The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is used in the synthesis of these compounds .Molecular Structure Analysis

The InChI code for 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is 1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been studied . The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is used in the synthesis of these compounds .Physical And Chemical Properties Analysis

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a solid substance . It has a molecular weight of 183.21 . The InChI code for this compound is 1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) .Applications De Recherche Scientifique

Recherche en protéomique

“8-Méthyl-1,3,8-triazaspiro[4.5]décane-2,4-dione” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'étude de la structure, des interactions et des fonctions des protéines dans un contexte cellulaire.

Synthèse de spirohydantoïnes

Ce composé est structurellement similaire à “8-Benzyl-1,3,8-triazaspiro[4.5]décane-2,4-dione”, qui est utilisé dans la synthèse de spirohydantoïnes à partir de cétones hétérocycliques basiques . Les spirohydantoïnes sont une classe de composés qui ont été étudiés pour leurs activités biologiques potentielles, notamment anticonvulsivantes, antimicrobiennes et anticancéreuses.

Agonistes du récepteur opioïde delta

Une étude a identifié un nouveau chémo-type d'agonistes du récepteur opioïde delta, qui semble se lier au site orthostérique . Bien que le composé spécifique de l'étude ne soit pas “this compound”, la similitude structurale suggère un potentiel de recherche dans ce domaine.

Malheureusement, en raison de la nouveauté et de la spécificité de ce composé, il existe peu d'informations disponibles sur ses applications uniques en recherche scientifique. Au fur et à mesure que la recherche progresse, davantage d'applications pourraient émerger. Il est également important de noter que ce composé est fourni uniquement à des fins de recherche et n'est pas destiné à un usage diagnostique ou thérapeutique .

Mécanisme D'action

Target of Action

The primary target of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the delta opioid receptor . Delta opioid receptors are a clinical target for various neurological disorders, including migraine and chronic pain .

Mode of Action

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione interacts with its target, the delta opioid receptor, by binding to the orthosteric site based on docking and molecular dynamic simulation . This interaction is slightly biased towards G-protein signaling .

Biochemical Pathways

The interaction of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione with the delta opioid receptor affects the G-protein signaling pathway . This leads to downstream effects such as reduced cAMP production .

Result of Action

The molecular and cellular effects of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione’s action include anti-allodynic efficacy in a complete Freund’s adjuvant model of inflammatory pain in C57BL/6 male and female mice .

Analyse Biochimique

Biochemical Properties

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a significant role in biochemical reactions, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes . These enzymes are involved in the hydroxylation of proline residues in hypoxia-inducible factor (HIF) proteins, which regulate cellular responses to oxygen levels . By inhibiting PHD enzymes, 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione stabilizes HIF proteins, leading to increased expression of genes involved in angiogenesis, erythropoiesis, and glycolysis .

Cellular Effects

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been shown to influence various cellular processes. It affects cell signaling pathways by stabilizing HIF proteins, which in turn activate the transcription of target genes involved in cellular adaptation to hypoxia . This compound also impacts gene expression by promoting the transcription of genes related to angiogenesis and metabolism . Additionally, 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can alter cellular metabolism by increasing glycolytic activity and reducing oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with PHD enzymes. By binding to the active site of these enzymes, the compound inhibits their hydroxylase activity, preventing the hydroxylation of proline residues in HIF proteins . This inhibition leads to the stabilization of HIF proteins, which then translocate to the nucleus and activate the transcription of target genes . The compound’s ability to inhibit PHD enzymes and stabilize HIF proteins is crucial for its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound’s effects on cellular function, such as increased glycolytic activity and gene expression, persist over extended periods . The stability and degradation of the compound can influence its long-term efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits PHD enzymes and stabilizes HIF proteins without causing significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses, indicating a saturation point for its biochemical activity .

Metabolic Pathways

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is involved in metabolic pathways related to hypoxia response. The compound interacts with PHD enzymes, inhibiting their activity and stabilizing HIF proteins . This stabilization leads to the activation of metabolic pathways that promote glycolysis and reduce oxidative phosphorylation . The compound’s effects on metabolic flux and metabolite levels are significant, as it shifts cellular metabolism towards anaerobic processes .

Transport and Distribution

Within cells and tissues, 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biochemical activity and efficacy .

Subcellular Localization

The subcellular localization of 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is primarily within the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to interact with PHD enzymes in the cytoplasm to inhibit their activity . Additionally, the compound’s stabilization of HIF proteins allows them to translocate to the nucleus, where they activate the transcription of target genes . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Propriétés

IUPAC Name |

8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSNEAYELPMHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2(CC1)C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200081 | |

| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52094-69-6 | |

| Record name | 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52094-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

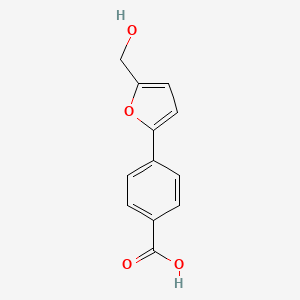

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)

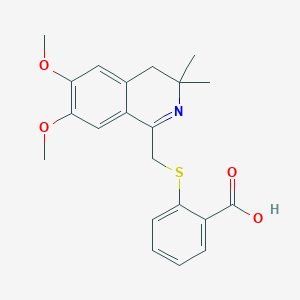

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

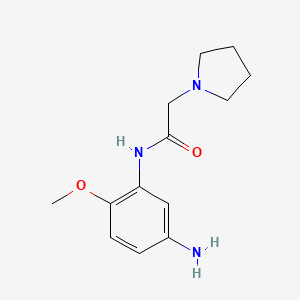

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)